2,5-dichloro-4-fluoropyrimidine
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Overview
Description
2,5-Dichloro-4-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4HCl2FN2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-4-fluoropyrimidine can be synthesized through various methods. One common approach involves the chlorination of 5-fluorouracil using trichloroethylene and triphosgene in the presence of a tertiary amine catalyst. The reaction is typically carried out at room temperature, followed by refluxing for 2 to 24 hours. The product is then purified through distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often exceeding 98%. The reaction is conducted under normal pressure, making it simple and cost-effective. The product is obtained with minimal environmental impact, as the process generates less waste and avoids the use of phosphoric acid .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as alkoxides, phenols, and amines.
Coupling reactions: It can participate in Suzuki coupling reactions with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic substitution: Sodium alkoxide, phenols, and aromatic amines are common reagents.
Coupling reactions: Boronic acids, triphenylphosphine, and palladium(II) acetate are used as reagents.
Major Products
Nucleophilic substitution: Products include 2-chloro-4-alkoxy-5-fluoropyrimidines and 2,4-dialkoxy-5-fluoropyrimidines.
Coupling reactions: Products include 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine.
Scientific Research Applications
2,5-Dichloro-4-fluoropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-fluoropyrimidine involves its ability to undergo nucleophilic substitution reactions, allowing it to form various derivatives with biological activity. These derivatives can inhibit specific enzymes or proteins, such as kinases, by binding to their active sites and blocking their function . The molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but with chlorine atoms at positions 2 and 4.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a fluorine atom.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
2,5-Dichloro-4-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective nucleophilic substitution and coupling reactions makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
2,5-dichloro-4-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-2-1-8-4(6)9-3(2)7/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZOUJUKIDQXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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